Cas no 859142-75-9 (8'-(dimethylamino)methyl-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione)

8'-(dimethylamino)methyl-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione 化学的及び物理的性質
名前と識別子
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- 8'-(dimethylamino)methyl-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione
- 8-[(dimethylazaniumyl)methyl]-4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-olate
- [3,4'-Bi-2H-1-benzopyran]-2,2'-dione, 8'-[(dimethylamino)methyl]-7'-hydroxy-8-methoxy-
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- インチ: 1S/C22H19NO6/c1-23(2)11-16-17(24)8-7-13-14(10-19(25)28-21(13)16)15-9-12-5-4-6-18(27-3)20(12)29-22(15)26/h4-10,24H,11H2,1-3H3
- InChIKey: WGYPLALZMQBKGL-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=C(OC)C=CC=C2C=C1C1C2=CC=C(O)C(CN(C)C)=C2OC(=O)C=1
8'-(dimethylamino)methyl-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1861-0104-2mg |
8'-[(dimethylamino)methyl]-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
859142-75-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1861-0104-25mg |
8'-[(dimethylamino)methyl]-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
859142-75-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1861-0104-30mg |
8'-[(dimethylamino)methyl]-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
859142-75-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1861-0104-40mg |
8'-[(dimethylamino)methyl]-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
859142-75-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1861-0104-10μmol |
8'-[(dimethylamino)methyl]-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
859142-75-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1861-0104-50mg |
8'-[(dimethylamino)methyl]-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
859142-75-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1861-0104-20μmol |
8'-[(dimethylamino)methyl]-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
859142-75-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1861-0104-75mg |
8'-[(dimethylamino)methyl]-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
859142-75-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1861-0104-4mg |
8'-[(dimethylamino)methyl]-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
859142-75-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1861-0104-1mg |
8'-[(dimethylamino)methyl]-7'-hydroxy-8-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione |
859142-75-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
8'-(dimethylamino)methyl-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione 関連文献
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
8'-(dimethylamino)methyl-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dioneに関する追加情報
Professional Introduction to Compound with CAS No. 859142-75-9 and Product Name: 8'-(dimethylamino)methyl-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione
The compound with the CAS number 859142-75-9 and the product name 8'-(dimethylamino)methyl-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione represents a significant advancement in the field of chemical biology and pharmaceutical research. This bichromene derivative has garnered considerable attention due to its unique structural features and promising biological activities. The molecule's composition, featuring a dimethylaminomethyl substituent at the 8' position and a hydroxy group at the 7' position, combined with an methoxy group at the 8 position, contributes to its distinctive chemical properties and potential therapeutic applications.
Recent studies have highlighted the compound's potential in various biological contexts. The presence of the dimethylaminomethyl group enhances its solubility and bioavailability, making it a candidate for further development in drug delivery systems. Additionally, the hydroxy and methoxy functional groups contribute to its ability to interact with biological targets, suggesting possible applications in enzyme inhibition and receptor binding studies. These features make it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.
The bichromene core of this compound is particularly noteworthy. Bichromenes are a class of heterocyclic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific arrangement of the dimethylamino, hydroxy, and methoxy groups on the chromene system modulates its electronic and steric properties, influencing its interaction with biological molecules. This structural flexibility allows researchers to fine-tune the compound's activity for targeted therapeutic applications.
In vitro studies have demonstrated that this compound exhibits notable activity against several disease-related targets. For instance, preliminary research suggests that it may inhibit the activity of certain kinases involved in cancer progression. The dimethylaminomethyl group appears to play a crucial role in stabilizing interactions with these targets, enhancing binding affinity. Furthermore, the hydroxy group contributes to redox-active properties, which could be exploited for antioxidant therapies.
The compound's potential extends beyond oncology. Its structural motifs are reminiscent of natural products known for their antimicrobial and anti-inflammatory effects. Researchers are exploring its efficacy against resistant bacterial strains and inflammatory markers, leveraging its ability to modulate cellular signaling pathways. The methoxy group at the 8 position may contribute to its ability to cross cell membranes, improving pharmacokinetic profiles.
Advances in synthetic chemistry have enabled more efficient production methods for this bichromene derivative. Modern techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the bichromene core with high precision. These methods not only improve yield but also allow for easier modifications of the molecule's structure, facilitating rapid drug discovery efforts.
The integration of computational modeling has further accelerated research on this compound. Molecular docking simulations have been used to predict binding interactions with various biological targets, providing insights into potential mechanisms of action. These computational approaches complement experimental data, allowing researchers to design more targeted experiments and optimize lead compounds.
Future directions in research include exploring derivatives of this compound with enhanced bioactivity or improved pharmacokinetic properties. The versatility of the bichromene scaffold allows for modifications at multiple positions without compromising core functionality. By systematically altering substituents such as the dimethylamino, hydroxy, or methoxy groups, scientists can generate libraries of compounds for high-throughput screening.
The development of this compound also underscores the importance of interdisciplinary collaboration in pharmaceutical research. Combining expertise from organic chemistry, medicinal chemistry, biochemistry, and computational biology has been instrumental in advancing our understanding of its potential applications. Such collaborative efforts are essential for translating basic research into tangible therapeutic solutions.
In conclusion,8'-(dimethylamino)methyl-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione (CAS No. 859142-75-9) represents a promising candidate for further exploration in drug discovery. Its unique structural features and demonstrated biological activities make it a valuable asset in developing novel therapeutic agents targeting various diseases. Continued research efforts will likely uncover additional applications for this intriguing bichromene derivative.
859142-75-9 (8'-(dimethylamino)methyl-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione) 関連製品
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